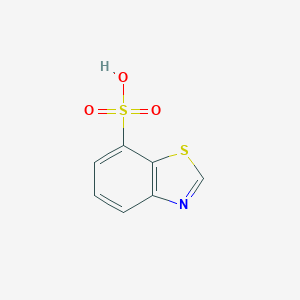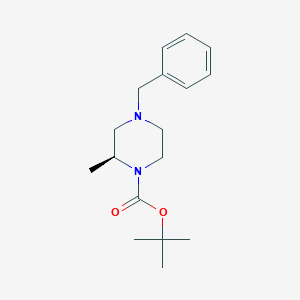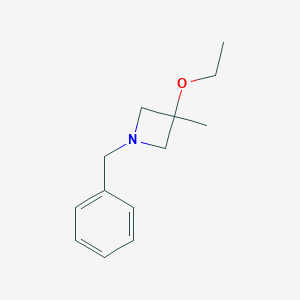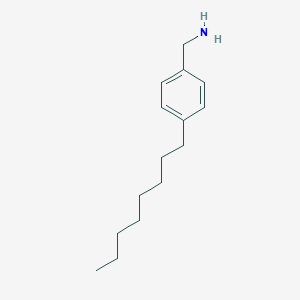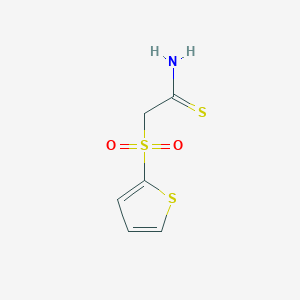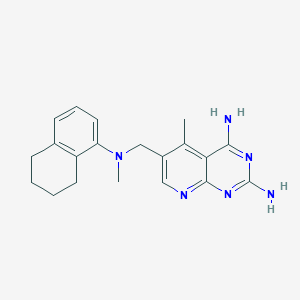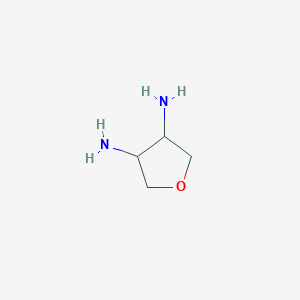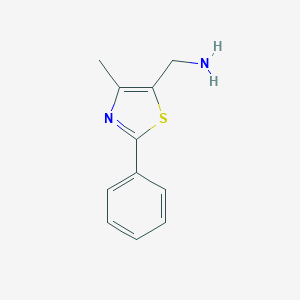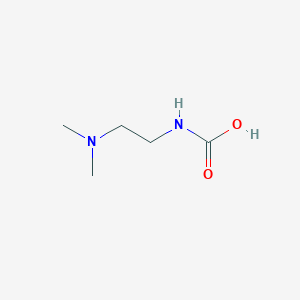
2-(Dimethylamino)ethylcarbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethylcarbamic acid, also known as DMECA, is a chemical compound that belongs to the class of carbamates. It is a white crystalline solid that is soluble in water and polar solvents. DMECA has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethylcarbamic acid has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have inhibitory effects on acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes 2-(Dimethylamino)ethylcarbamic acid a potential candidate for the treatment of Alzheimer's disease, which is characterized by a deficiency of acetylcholine in the brain.
2-(Dimethylamino)ethylcarbamic acid has also been studied for its potential applications in cancer research. It has been shown to have cytotoxic effects on cancer cells, particularly in breast cancer and leukemia. This makes 2-(Dimethylamino)ethylcarbamic acid a potential candidate for the development of new anticancer drugs.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethylcarbamic acid is not fully understood. However, it is believed to work by inhibiting the activity of acetylcholinesterase, which results in an increase in the concentration of acetylcholine in the brain. This, in turn, leads to an improvement in cognitive function. 2-(Dimethylamino)ethylcarbamic acid has also been shown to have cytotoxic effects on cancer cells, which may be due to its ability to induce apoptosis.
Efectos Bioquímicos Y Fisiológicos
2-(Dimethylamino)ethylcarbamic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which leads to an improvement in cognitive function. It has also been shown to have cytotoxic effects on cancer cells, which may be due to its ability to induce apoptosis. In addition, 2-(Dimethylamino)ethylcarbamic acid has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Dimethylamino)ethylcarbamic acid in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable under normal laboratory conditions. However, one limitation of using 2-(Dimethylamino)ethylcarbamic acid is that it can be toxic if ingested or inhaled. Therefore, it must be handled with care and appropriate safety measures must be taken.
Direcciones Futuras
There are several potential future directions for the study of 2-(Dimethylamino)ethylcarbamic acid. One area of research could be the development of new drugs for the treatment of Alzheimer's disease and other cognitive disorders. Another area of research could be the development of new anticancer drugs based on 2-(Dimethylamino)ethylcarbamic acid. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(Dimethylamino)ethylcarbamic acid and its potential applications in other areas of scientific research.
Métodos De Síntesis
2-(Dimethylamino)ethylcarbamic acid can be synthesized through the reaction of dimethylamine with ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified through recrystallization or column chromatography. The yield of 2-(Dimethylamino)ethylcarbamic acid can be improved by using a higher concentration of dimethylamine and by optimizing the reaction conditions.
Propiedades
Número CAS |
167997-28-6 |
|---|---|
Nombre del producto |
2-(Dimethylamino)ethylcarbamic acid |
Fórmula molecular |
C5H12N2O2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethylcarbamic acid |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)4-3-6-5(8)9/h6H,3-4H2,1-2H3,(H,8,9) |
Clave InChI |
AVTFTEZGEBROJH-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)O |
SMILES canónico |
CN(C)CCNC(=O)O |
Sinónimos |
Carbamic acid, [2-(dimethylamino)ethyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



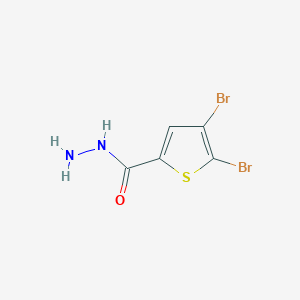
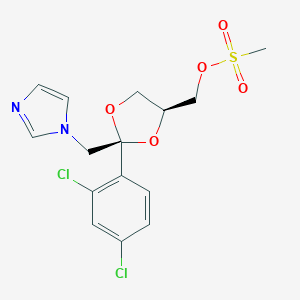
![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)
